molecular formula C12H12O3 B075240 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 1484-73-7

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B075240
CAS RN: 1484-73-7
M. Wt: 204.22 g/mol
InChI Key: QHDTWGXIYHPUKI-UHFFFAOYSA-N
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Description

The compound "6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one" belongs to the chromen-2-one or coumarin derivatives family, which are known for their diverse pharmacological activities and are widely studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods, including one-pot synthesis techniques. For example, one efficient synthesis route for similar compounds involves three-component condensation reactions catalyzed by specific catalysts in good to excellent yields and short reaction times (Wan et al., 2014). These methodologies highlight the versatility and efficiency of synthesizing chromen-2-one derivatives.

Molecular Structure Analysis

The crystal structure of closely related compounds has been determined, showing they crystallize in specific crystal systems with defined cell constants, and interactions such as p-p stacking play a significant role in their structural formation (Manolov, Morgenstern, & Hegetschweiler, 2012). This information is crucial for understanding the molecular geometry and intermolecular interactions of chromen-2-one derivatives.

Chemical Reactions and Properties

Chromen-2-one derivatives undergo a variety of chemical reactions, including Michael addition, aldol condensation, and cyclization, to form structurally diverse compounds. These reactions are often promoted by catalysts and can lead to compounds with several different substituents, indicating the chemical versatility of chromen-2-one derivatives (Poudel & Lee, 2014).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal system, cell constants, and hydrogen bonding interactions contribute to the stability and solubility of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

Chromen-2-one derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, the ability to form hydrogen bonds, and participate in π-π stacking interactions. These properties are essential for their chemical behavior and potential applications in various fields (Manolov, Morgenstern, & Hegetschweiler, 2012).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their valuable biological and pharmaceutical properties . Many coumarin derivatives have good biological activity and application value in fluorescent probes .
    • Method of Application : The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
    • Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . These compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
  • Medicinal Chemistry

    • Application : 4-Methylesculetin, an orally active natural coumarin derivative, has potent anti-oxidant and anti-inflammatory activities .
    • Method of Application : The specific method of application or experimental procedure for this compound is not mentioned in the source .
    • Results : 4-Methylesculetin inhibits myeloperoxidase activity and reduces IL-6 level .
  • Fluorescence Studies

    • Application : Coumarins, including 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, have emerged as a class of compounds with remarkable properties in the arena of fluorescence . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
    • Method of Application : The specific method of application or experimental procedure for this compound is not mentioned in the source .
    • Results : The structural features and conditions responsible for influencing the fluorescence of the coumarin core are also elaborated .
  • Choleretic Drug

    • Application : 7-hydroxy-4-methylcoumarin, a similar compound to 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, is commonly clinically used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
    • Method of Application : The specific method of application or experimental procedure for this compound is not mentioned in the source .
    • Results : The specific results or outcomes obtained from this application are not mentioned in the source .
  • Synthesis Procedures

    • Application : The synthesis of coumarin heterocycles, including 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, has been considered for many organic and pharmaceutical chemists . These compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
    • Method of Application : The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
    • Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
  • Natural Fluorophore

    • Application : Coumarins, including 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, have emerged as a class of compounds with remarkable properties in the arena of fluorescence . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
    • Method of Application : The specific method of application or experimental procedure for this compound is not mentioned in the source .
    • Results : The structural features and conditions responsible for influencing the fluorescence of the coumarin core are also elaborated .

Safety And Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries a warning signal. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-ethyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDTWGXIYHPUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902340
Record name NoName_1580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Xia, JJ Wang, SY Li, Y Liu, FJ Gonzalez… - Bioorganic & medicinal …, 2021 - Elsevier
… 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (32). To a mixture of 4-ethylbenzene-1,3-diol (5.0 mmol) and ethyl acetoacetate (7.5 mmol) was added drop-wise perchloric acid (6.0 ml) …
Number of citations: 17 www.sciencedirect.com

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